molecular formula C19H26ClNO3S B2696267 N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide CAS No. 868146-17-2

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide

Cat. No. B2696267
M. Wt: 383.93
InChI Key: FIVFSJHGXRKARW-UHFFFAOYSA-N
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Description

“N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide” is a chemical compound. However, there is limited information available about this specific compound. A similar compound, “N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide”, has been mentioned in some sources1. It’s important to note that while these compounds are similar, they are not identical and may have different properties and uses1.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide” involves nucleophilic substitution reactions with a series of adamantylalkylamines2. However, the specific synthesis process for “N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide” is not readily available in the sources retrieved.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, including NMR spectroscopy and X-ray crystallography. Unfortunately, the specific molecular structure analysis for “N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide” is not available in the sources retrieved.



Chemical Reactions Analysis

The chemical reactions involving “N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide” are not explicitly mentioned in the sources retrieved. However, similar compounds have been studied. For example, “N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide” has been involved in nucleophilic substitution reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. The specific physical and chemical properties for “N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide” are not available in the sources retrieved.


Scientific Research Applications

Electrosynthesis and Spectroscopic Characterization of Polymers

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide has been explored in the synthesis of new soluble polymers. These polymers exhibit interesting properties such as solubility in common organic solvents and electrical conductivity, making them potential candidates for applications in electronic devices. The study conducted by Moustafid et al. (1991) demonstrated the electrosynthesis of polymers derived from this compound, highlighting their linear and well-defined polymeric structure and potential for π-electron delocalization and excimer formation, which is significant for optoelectronic applications (Moustafid et al., 1991).

Functionalization of Polymeric Materials

The compound has been utilized in the synthesis of poly(N-protected ethylene imine-alt-ethylene sulfide) to enhance the functionality of polymeric materials. This study by Hori et al. (2011) reveals the potential of such polymers to be modified for various applications, including biomedical and environmental engineering, due to their solubility and thermal stability (Hori et al., 2011).

Reductions with Lithium in Low Molecular Weight Amines

In the context of organic synthesis, the compound has been studied for its reactivity in reductions with lithium, showcasing its versatility in the debenzylation of amides and lactams, which are crucial reactions in pharmaceutical synthesis. This process, detailed by Garst et al. (2000), illustrates the compound's role in generating key intermediates for further chemical transformations (Garst et al., 2000).

Synthesis of Methylbenzenesulfonamide CCR5 Antagonists

The compound's application extends to the development of small molecular antagonists for the prevention of HIV-1 infection, as explored by Cheng De-ju (2015). This research emphasizes the compound's utility in medicinal chemistry for designing new therapeutic agents (Cheng De-ju, 2015).

Safety And Hazards

Information on the safety and hazards of a compound is crucial for handling and storage. Unfortunately, the specific safety and hazard information for “N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide” is not available in the sources retrieved.


Future Directions

The future directions for research on “N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide” could involve further exploration of its synthesis, properties, and potential applications. However, specific future directions are not mentioned in the sources retrieved.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide”. Further research and expert consultation may be needed for a more comprehensive understanding.


properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClNO3S/c1-13-6-17(2-3-18(13)20)25(22,23)21-4-5-24-19-10-14-7-15(11-19)9-16(8-14)12-19/h2-3,6,14-16,21H,4-5,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVFSJHGXRKARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide

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